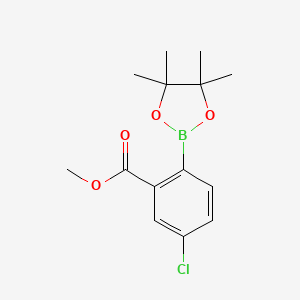

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

CAS No.: 866625-02-7

Cat. No.: VC2850575

Molecular Formula: C14H18BClO4

Molecular Weight: 296.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866625-02-7 |

|---|---|

| Molecular Formula | C14H18BClO4 |

| Molecular Weight | 296.55 g/mol |

| IUPAC Name | methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 |

| Standard InChI Key | DTQHAEYLCILHNJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OC |

Introduction

Chemical Identity and Structure

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative containing a benzoate moiety with a chlorine substituent. The compound features a boron atom within a dioxaborolane ring (pinacol ester), which is attached to a chloro-substituted benzoate group. This structural arrangement confers specific reactivity patterns that are highly valued in synthetic organic chemistry.

Basic Chemical Properties

The fundamental chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 866625-02-7 |

| Molecular Formula | C₁₄H₁₈BClO₄ |

| Molecular Weight | 296.55 g/mol |

| IUPAC Name | methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| InChI | InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 |

| InChIKey | DTQHAEYLCILHNJ-UHFFFAOYSA-N |

The compound's molecular structure includes a boronic acid group protected by a pinacol ester, which enhances its stability while maintaining reactivity for specific synthetic applications . This structural arrangement is crucial for its function in organic synthesis reactions.

Alternative Nomenclature

This compound is known by several synonyms in scientific literature and commercial catalogs, including:

-

4-Chloro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

-

Methyl 5-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

-

5-Chloro-2-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)benzoic acid methyl ester

-

Benzoic acid, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester

These alternative names reflect different conventions for describing the same chemical structure, with the IUPAC name providing the most systematic and internationally recognized designation.

Applications in Organic Synthesis

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a critical building block in various synthetic pathways, with particular importance in cross-coupling chemistry.

Role in Suzuki-Miyaura Coupling

The compound is extensively employed in Suzuki-Miyaura cross-coupling reactions, which represent one of the most widely used methods in organic synthesis for creating complex organic molecules . In these reactions, the boronic ester functionality acts as a reactive nucleophilic partner that can form carbon-carbon bonds with various organohalides in the presence of a palladium catalyst and base. This reactivity pattern enables the construction of elaborate molecular frameworks that would otherwise be challenging to synthesize through alternative methods.

The cross-coupling reactions facilitated by this compound are particularly valuable in:

-

Pharmaceutical development and medicinal chemistry

-

Materials science research

-

Agrochemical development

-

Natural product synthesis

Synthetic Versatility

Beyond its role in Suzuki coupling, this compound demonstrates versatility in other synthetic applications. The presence of both the boronic ester group and the chlorine substituent provides multiple reaction sites, allowing for sequential functionalization strategies. Additionally, the methyl ester group offers opportunities for further transformations, including hydrolysis, reduction, and amidation reactions.

Physical and Chemical Characteristics

Methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits specific physical and chemical properties that influence its handling, storage, and application in laboratory settings.

Physical Properties

| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Date Updated |

|---|---|---|---|---|---|

| ChemScene | CS-0060041 | ≥97.0% | 250 mg | $50 | 2021-12-16 |

| ChemScene | CS-0060041 | ≥97.0% | 1 g | $120 | 2021-12-16 |

| AK Scientific | 2421AQ | Not specified | 1 g | $286.4 | 2021-12-16 |

| ChemScene | CS-0060041 | ≥97.0% | 5 g | $360 | 2021-12-16 |

| AOBChem | 31103 | 95% | 1 g | $421 | 2021-12-16 |

This pricing data indicates significant variability among suppliers, with prices ranging from $120 to $421 per gram depending on the vendor, purity specifications, and potentially other factors such as delivery terms or packaging requirements . Researchers should consider these price differentials when planning synthetic projects involving this compound.

Research Applications and Significance

Medicinal Chemistry Applications

The compound serves as an important intermediate in medicinal chemistry research, where the ability to form carbon-carbon bonds through Suzuki coupling facilitates the synthesis of complex bioactive molecules . Its use enables the construction of elaborate molecular scaffolds that may serve as:

-

Lead compounds in drug discovery

-

Structural analogs for structure-activity relationship (SAR) studies

-

Building blocks for targeted drug delivery systems

-

Intermediates in the synthesis of pharmaceutical ingredients

Materials Science Applications

In materials science, this compound contributes to the development of functional materials with specific electronic, optical, or mechanical properties. The ability to precisely control molecular architecture through cross-coupling reactions allows researchers to design and synthesize materials with tailored characteristics for applications in:

-

Organic electronics

-

Photovoltaic technologies

-

Advanced polymer synthesis

-

Sensor development

Recent Research Findings

Recent research highlights the versatility of boronic acid derivatives like methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in synthesizing complex organic molecules. The compound's structural features make it particularly valuable in developing new synthetic methodologies and exploring novel reaction pathways in organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume